molecular formula C5H2ClNS B2406760 2-Chloro-5-ethynyl-1,3-thiazole CAS No. 1909337-22-9

2-Chloro-5-ethynyl-1,3-thiazole

Cat. No.: B2406760
CAS No.: 1909337-22-9
M. Wt: 143.59
InChI Key: UDHNOGKCBNQGEM-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-1,3-thiazole (CAS 1909337-22-9) is a high-value heterocyclic building block for research and development. Its molecular formula is C 5 H 2 ClNS, with a molecular weight of 143.59 g/mol . The compound features a thiazole core functionalized with both a chloro substituent and a terminal ethynyl group, providing two distinct and versatile reactive sites for chemical synthesis . The primary research value of this compound lies in its application as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and in [1,3]-dipolar cycloadditions via the ethynyl group. The presence of the chlorine atom at the 2-position of the thiazole ring makes it a suitable electrophile for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and other nucleophiles. Meanwhile, the terminal alkyne is an excellent handle for constructing more complex molecular architectures through cyclization and polymerization reactions, or for use in Click chemistry to create novel conjugates. This unique combination of functional groups makes it an invaluable scaffold for medicinal chemistry programs in drug discovery, the development of new materials with tailored electronic properties, and the synthesis of advanced agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c1-2-4-3-7-5(6)8-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHNOGKCBNQGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-22-9
Record name 2-chloro-5-ethynyl-1,3-thiazole
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Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Ethynyl 1,3 Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic substitution reactions is influenced by the presence of both the electron-withdrawing chloro group at the C-2 position and the ethynyl (B1212043) group at the C-5 position. The nitrogen atom in the thiazole ring deactivates the ring towards electrophilic attack compared to benzene, while the sulfur atom can stabilize adjacent carbocationic intermediates. wikipedia.orgslideshare.net

Electrophilic substitution on the thiazole ring generally occurs at the C-5 position, which is the most electron-rich. However, in 2-chloro-5-ethynyl-1,3-thiazole, the C-5 position is already substituted. Therefore, any electrophilic attack would be directed to the C-4 position.

The directing effects of the existing substituents play a crucial role in determining the feasibility and outcome of electrophilic substitution. The chloro group at C-2 is a deactivating, ortho-para directing group. The ethynyl group at C-5 is also considered a deactivating group. The combined deactivating effect of these two groups would make electrophilic substitution at the C-4 position challenging, likely requiring harsh reaction conditions. masterorganicchemistry.comquora.com For instance, nitration would necessitate the use of a strong nitrating agent like a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). masterorganicchemistry.comnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction TypeReagentsPredicted ProductPosition of Substitution
NitrationHNO₃/H₂SO₄2-Chloro-4-nitro-5-ethynyl-1,3-thiazoleC-4
HalogenationBr₂/FeBr₃4-Bromo-2-chloro-5-ethynyl-1,3-thiazoleC-4
SulfonationSO₃/H₂SO₄This compound-4-sulfonic acidC-4

Note: This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this compound was not found in the cited literature.

Nucleophilic Substitution Reactions at C-2 Position

The presence of a chloro group at the C-2 position of the thiazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the thiazole ring facilitates this type of reaction.

The chloro group at the C-2 position is a good leaving group and can be displaced by a variety of nucleophiles. This reaction is a key transformation for the synthesis of a wide range of 2-substituted thiazole derivatives. The general mechanism involves the attack of a nucleophile on the C-2 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion to restore the aromaticity of the thiazole ring. researchgate.netnih.gov The reactivity of 2-chlorothiazoles in SNAr reactions is a well-established principle in heterocyclic chemistry. semanticscholar.org

A diverse array of nucleophiles can be employed to displace the C-2 chloro substituent. These include oxygen, nitrogen, and sulfur-based nucleophiles. For example, reaction with sodium methoxide (B1231860) would yield the corresponding 2-methoxy derivative. longdom.org Amines can react to form 2-aminothiazole (B372263) derivatives, and thiols or their corresponding thiolates are particularly effective nucleophiles for this transformation, leading to the formation of 2-thioether substituted thiazoles. mdpi.comsigmaaldrich.com The use of sodium azide (B81097) can introduce an azido (B1232118) group at the C-2 position, which can be a precursor for other functional groups. nih.govnih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions at the C-2 Position

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide2-Alkoxy-5-ethynyl-1,3-thiazole
AmineAmmonia, primary/secondary amines2-Amino-5-ethynyl-1,3-thiazole derivatives
ThiolateSodium thiomethoxide2-(Methylthio)-5-ethynyl-1,3-thiazole
AzideSodium azide2-Azido-5-ethynyl-1,3-thiazole

Note: This table illustrates the expected reactivity based on known reactions of 2-chlorothiazoles with various nucleophiles. longdom.orgsigmaaldrich.comnih.gov

Transformations Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations, including oxidation reactions.

The ethynyl group can be oxidized to an α-diketone (a 1,2-dicarbonyl compound) under specific conditions. This transformation is a valuable method for the synthesis of highly functionalized thiazole derivatives. A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄). youtube.comlibretexts.orgresearchgate.netmasterorganicchemistry.com The reaction typically proceeds under neutral or slightly basic conditions. Other oxidizing agents that can effect this transformation include mercuric salts, such as mercuric nitrate, in the presence of water. acs.org The oxidation of arylalkynes to α-diketones is a well-documented process in organic synthesis. organic-chemistry.orgacs.org

Table 3: Potential Oxidation Products of the Ethynyl Group

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)1-(2-Chloro-1,3-thiazol-5-yl)ethane-1,2-dione
Mercuric Nitrate (Hg(NO₃)₂) / H₂O1-(2-Chloro-1,3-thiazol-5-yl)ethane-1,2-dione

Reduction Reactions of the Ethynyl Group

The ethynyl group of this compound is susceptible to reduction through catalytic hydrogenation. This process involves the addition of hydrogen atoms across the carbon-carbon triple bond, typically in the presence of a metal catalyst. libretexts.org The degree of reduction, yielding either an alkene or an alkane, can be controlled by the choice of catalyst and reaction conditions.

Partial Reduction to Alkene: To obtain the corresponding 2-chloro-5-vinyl-1,3-thiazole, a partial hydrogenation is required. This is commonly achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on barium sulfate (B86663) or calcium carbonate treated with quinoline (B57606) or lead acetate). youtube.com This method selectively reduces the alkyne to a cis-alkene by preventing over-reduction to the alkane. youtube.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface. youtube.comyoutube.com

Complete Reduction to Alkane: For the complete saturation of the ethynyl group to an ethyl group, resulting in 2-chloro-5-ethyl-1,3-thiazole, more active catalysts are employed. youtube.com Common choices include platinum on carbon (Pt/C), palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂, Adams' catalyst). libretexts.orgyoutube.com These reactions are typically carried out under an atmosphere of hydrogen gas. The thiazole ring itself is generally resistant to these catalytic hydrogenation conditions, although very harsh conditions or specific catalysts like Raney Nickel can lead to ring opening via desulfurization. pharmaguideline.comyoutube.com

The thermodynamics of hydrogenation are favorable, as the resulting alkane is more stable (lower in energy) than the starting alkyne, making the reaction exothermic. libretexts.org

Table 1: Catalytic Hydrogenation Conditions for Ethynyl Groups

Desired ProductType of ReductionTypical CatalystKey Feature
2-Chloro-5-vinyl-1,3-thiazolePartial (Alkyne to cis-Alkene)Lindlar's Catalyst (Pd/BaSO₄, quinoline)Catalyst is "poisoned" to prevent over-reduction. youtube.com
2-Chloro-5-ethyl-1,3-thiazoleComplete (Alkyne to Alkane)Pd/C, Pt/C, PtO₂Active catalyst ensures full saturation of the triple bond. libretexts.org

Cross-Coupling Reactions of this compound

The dual functionality of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at either the C2 or C5 position. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, the C2-chloro substituent can serve as the electrophilic partner. While direct studies on this specific molecule are not prevalent, extensive research on related halo-azole systems provides significant insight.

Investigations on 3,5-dichloro-1,2,4-thiadiazole (B1299824) show that Suzuki-Miyaura reactions can be performed with regioselectivity. nih.govresearchgate.net By controlling the reaction temperature, either mono- or di-arylation can be achieved. At room temperature, coupling occurs selectively at the C5 position, while at higher temperatures (refluxing toluene), both chlorine atoms are substituted. nih.gov This suggests that the C2-Cl on the thiazole ring of this compound is reactive under appropriate Suzuki-Miyaura conditions. The cross-coupling of chlorotriazoles has also been successfully reported, demonstrating that even less reactive C-Cl bonds on azole rings can participate in this reaction with suitable catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands. rsc.org

Table 2: Representative Suzuki-Miyaura Conditions for Halo-Azoles

SubstrateCatalystBaseSolventReference
3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O nih.gov
5-Amino-3-bromo-1,2,4-thiadiazolePd(dppf)Cl₂K₂CO₃Dioxane nih.gov
4- and 5-Halo-1,2,3-triazolesExpanded-Ring NHC-Pd ComplexK₂CO₃Water rsc.org
3,5-Disubstituted Imidazo[1,2-d] rsc.orgresearchgate.netnih.govthiadiazolesPd(PPh₃)₄Cs₂CO₃Dioxane nih.govrsc.org

Beyond the Suzuki-Miyaura reaction, the reactive sites on this compound are amenable to a variety of other transition metal-catalyzed couplings. nih.gov

Sonogashira Coupling: The terminal ethynyl group is a prime handle for Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. nih.gov In the context of this compound, this reaction would involve coupling at the C5-ethynyl position with a suitable Ar-X partner to generate 2-chloro-5-(arylethynyl)-1,3-thiazole derivatives. beilstein-journals.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.gov

Heck Coupling: The C2-chloro group could potentially undergo Heck coupling with alkenes, although C-Cl bonds are generally less reactive than C-Br or C-I bonds and may require more specialized catalysts.

Stille Coupling: This reaction involves coupling the C2-chloro group with an organostannane reagent, catalyzed by palladium. It is a versatile method for functionalizing halo-heterocycles. researchgate.net

Kumada Coupling: This involves the reaction of the C2-chloro group with a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes.

The terminal alkyne (ethynyl group) is a highly valuable functional group in coupling reactions due to the reactivity of its acidic C(sp)-H bond. nih.govrsc.org

In the Sonogashira reaction , the mechanism typically begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne, base, and copper(I) salt. This species then undergoes transmetalation to the palladium center, which has already undergone oxidative addition with the aryl/vinyl halide. Reductive elimination from the palladium complex yields the final coupled product and regenerates the palladium(0) catalyst. mdpi.com

The ethynyl group can also participate in homocoupling reactions (e.g., Glaser or Eglinton coupling) in the presence of a copper catalyst and an oxidant to form a symmetrical 1,3-diyne, in this case, 1,4-bis(2-chloro-1,3-thiazol-5-yl)buta-1,3-diyne. Furthermore, rhodium-catalyzed reactions can promote the head-to-tail or head-to-head dimerization of terminal alkynes to form various 1,3-enyne isomers. nih.govd-nb.info

Rearrangement and Cycloaddition Reactions (General Thiazole Context)

The thiazole ring and the ethynyl substituent can both participate in rearrangement and cycloaddition reactions, leading to more complex molecular architectures.

Cycloaddition Reactions: The ethynyl group is an excellent dipolarophile in [3+2] cycloaddition reactions. uchicago.edu A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings, a cornerstone of "click chemistry." It can also react with other 1,3-dipoles like nitrones and nitrile oxides. uchicago.edunih.gov The thiazole ring itself, or more commonly activated thiazolium salts, can participate as a component in [3+2] cycloadditions with various electron-deficient partners, leading to fused heterocyclic systems like hydropyrrolo-thiazoles. rsc.org While less common, thiazoles can also function as dienophiles in Diels-Alder [4+2] cycloadditions. numberanalytics.comyoutube.com

Rearrangement Reactions: Thiazole derivatives can undergo various rearrangement reactions, often induced photochemically. researchgate.net These transformations can involve the rearrangement of heteroatoms and the migration of substituents, potentially leading to isomeric structures like isothiazoles or even ring-opened intermediates. researchgate.net For instance, enantioselective cascade cycloaddition/rearrangement reactions have been developed for thiazolium salts to produce pyrrolo- rsc.orgnih.govthiazine derivatives. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidation of Proton Environments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Detailed experimental ¹³C NMR data for 2-Chloro-5-ethynyl-1,3-thiazole is not extensively documented in accessible literature. Based on its molecular structure, which contains five carbon atoms in unique electronic environments, the ¹³C NMR spectrum is predicted to display five distinct signals. These would correspond to the two carbons of the ethynyl (B1212043) group and the three carbons of the 2-chloro-1,3-thiazole ring (C2, C4, and C5). The carbon attached to the chlorine atom (C2) and the carbons of the ethynyl moiety would have characteristic chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data for this compound has not been located in the reviewed literature. However, based on its functional groups, the IR spectrum is expected to show characteristic absorption bands. A sharp, weak band corresponding to the alkyne C≡C bond stretching would be anticipated around 2100-2260 cm⁻¹. Additionally, a strong, sharp peak for the acetylenic C-H bond stretch should appear around 3250-3330 cm⁻¹. Vibrations associated with the C=N and C-S bonds within the thiazole (B1198619) ring would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental formula of a compound. While experimental HRMS data is not available, predicted data for this compound (C₅H₂ClNS) indicates a monoisotopic mass of 142.95964 Da. uni.lu Predicted m/z values for various adducts are useful for its identification in complex mixtures. uni.lu

AdductPredicted m/z
[M+H]⁺143.96692
[M+Na]⁺165.94886
[M-H]⁻141.95236
[M+NH₄]⁺160.99346
[M+K]⁺181.92280
[M]⁺142.95909

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific experimental data from GC-MS or LC-MS analyses for this compound are not detailed in the available research. These hyphenated techniques are powerful for separating the compound from a mixture and subsequently identifying it based on its mass-to-charge ratio and fragmentation pattern. The volatility and thermal stability of the compound would determine its suitability for GC-MS analysis. LC-MS would be a versatile alternative, particularly if the compound is part of a more complex, less volatile mixture.

X-ray Crystallography for Solid-State Structural Determination (for related thiazole derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly documented, extensive crystallographic studies have been performed on closely related thiazole derivatives, providing invaluable insights into the structural characteristics of the 2-chlorothiazole (B1198822) core.

The crystal structure of 2-chloro-5-(chloromethyl)thiazole shows that the molecule crystallizes in a monoclinic system. nih.govresearchgate.net The detailed examination of the crystal packing reveals the nature of intermolecular interactions that govern the solid-state properties of these compounds. Such studies are crucial for understanding how substitutions on the thiazole ring influence its electronic and steric properties, which can be extrapolated to understand the behavior of the ethynyl-substituted analogue. acs.org

Table 1: Crystallographic Data for the Related Compound 2-Chloro-5-(chloromethyl)thiazole

Parameter Value
Molecular Formula C₄H₃Cl₂NS
Molecular Weight 168.03
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.2430 (8)
b (Å) 17.151 (3)
c (Å) 9.1640 (18)
β (°) 96.82 (3)
Volume (ų) 662.2 (2)
Z 4
Temperature (K) 293

Data sourced from references nih.govresearchgate.net.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. It serves as a crucial checkpoint for verifying the stoichiometry of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur are compared against the theoretically calculated values derived from its molecular formula, C₅H₂ClNS. uni.lu

A close correlation between the experimental and theoretical values provides strong evidence that the desired compound has been synthesized with a high degree of purity and confirms its empirical formula. This technique is indispensable in synthetic chemistry to ensure that the product is not an unintended isomer or a mixture of compounds. For heterocyclic compounds, accurate determination of nitrogen and sulfur content is particularly important for structural confirmation. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) % Composition
Carbon C 12.01 41.81%
Hydrogen H 1.008 1.40%
Chlorine Cl 35.45 24.69%
Nitrogen N 14.01 9.75%
Sulfur S 32.07 22.35%

Calculated based on the molecular formula C₅H₂ClNS and standard atomic weights.

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture, making them vital for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, valued for its high resolution and sensitivity.

In the synthesis of thiazole derivatives, HPLC is routinely used to monitor the progress of a reaction, optimize reaction conditions, and determine the purity of the final product. chemodex.com For a compound like this compound, a specific HPLC method would be developed using an appropriate stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound would elute at a characteristic retention time, and the area of its corresponding peak in the chromatogram would be proportional to its concentration.

The purity is assessed by integrating the area of all peaks in the chromatogram; a high-purity sample will exhibit a single, sharp peak with a very high percentage of the total area (e.g., >98% or >99%). chemodex.comsigmaaldrich.com Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique used for volatile compounds, providing both purity data and structural information based on the mass-to-charge ratio of the compound and its fragments. chemicalbook.com These techniques are critical for quality control and ensuring that a compound meets the required specifications for further research applications.

Table 3: Mentioned Compounds

Compound Name
This compound
2-chloro-5-(chloromethyl)thiazole
Acetonitrile
Carbon
Chlorine
Hydrogen
Nitrogen
Sulfur
2-chloro-5-(tributylstannyl)-1,3-thiazole
Allyl isothiocyanate
Thiamethoxam
Clothianidin
Ritonavir
2-Chloro-1,3-thiazole-5-carboxylic acid
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Ethynyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For thiazole (B1198619) derivatives, various methods are employed to achieve accurate results.

Ab initio methods, which are based on first principles without empirical parameters, are a cornerstone of computational chemistry. The Hartree-Fock (HF) method is a common starting point for these calculations. primescholars.commdpi.comresearchgate.net For instance, in studies of other thiazole derivatives, the HF method with basis sets like 6-31G* has been used to determine ground state geometries and energies. primescholars.com While HF provides a foundational understanding, it doesn't fully account for electron correlation.

To incorporate electron correlation, Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is often employed. mdpi.comresearchgate.net This method offers a higher level of accuracy for calculating molecular structures and energies. mdpi.com For example, in a study on sulphur dioxide and ozone dimers, MP2 calculations with augmented correlation-consistent basis sets (aug-cc-pVTZ) were used for structure optimization and vibrational analysis. mdpi.com

Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational cost. mdpi.comacs.org DFT methods are used to determine electronic and photochemical characteristics of molecules. acs.org Several functionals are available, each with its own strengths.

The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is one of the most popular and has been shown to be superior to the scaled HF approach for many molecular problems. mdpi.comresearchgate.net It is frequently used with basis sets like 6-31+G(d) or 6-311G(d,p) to evaluate stability, bonding, and reactivity. mdpi.comresearchgate.net Other functionals like B3PW91, BLYP, and mPW1PW91 have also been utilized in studies of thiazole derivatives to calculate molecular structures and vibrational frequencies. mdpi.comresearchgate.net The choice of functional can influence the results, and often, multiple functionals are used to compare and validate the findings.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Common basis sets used for thiazole derivatives include Pople-style basis sets like 6-31G* and 6-311G(d,p), as well as Dunning's correlation-consistent basis sets like aug-cc-pVTZ. primescholars.commdpi.commdpi.com The addition of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure, especially in molecules with heteroatoms and pi-systems.

Geometry optimization is a standard procedure in these studies to find the minimum energy structure of the molecule. This is typically followed by a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). mdpi.com

Electronic Structure and Aromaticity Analysis

Understanding the electronic structure of 2-Chloro-5-ethynyl-1,3-thiazole is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. primescholars.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. Calculations on related thiazole derivatives have shown that the HOMO is often located over the thiazole ring and associated groups, indicating that this is the likely site of electrophilic attack. primescholars.com The HOMO-LUMO gap can be calculated using both ab initio and DFT methods.

Calculated HOMO-LUMO Energies and Gaps for Thiazole Derivatives (Illustrative)
MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
N,N'-bis(2-Thiazol-yl)methylenediaminHF/6-31G*-8.57-1.257.32
2-(4-methoxyphenyl)benzo[d]thiazoleB3LYP/6-311G(d,p)-5.98-1.844.14

The distribution of π-electrons in the thiazole ring significantly influences its reactivity. researchgate.net According to calculations on the parent thiazole ring, electrophilic substitution is predicted to occur predominantly at the C-5 position, followed by the C-4 position. researchgate.netresearchgate.net This is due to the higher π-electron density at these positions. Conversely, nucleophilic substitution is predicted to take place at the C-2 position, which has a lower π-electron density. researchgate.net

Predicted Reactivity of Thiazole Ring Based on π-Electron Density
PositionPredicted Reaction TypeReasoning
C-2Nucleophilic SubstitutionLower π-electron density
C-4Electrophilic SubstitutionHigher π-electron density
C-5Electrophilic SubstitutionHighest π-electron density

Reaction Mechanism Predictions and Transition State Analysis

The study of reaction mechanisms through computational chemistry allows for the detailed exploration of potential reaction pathways, the identification of intermediates, and the characterization of transition states. For a molecule such as this compound, this could involve predicting the outcomes of various organic reactions, such as nucleophilic substitution at the chlorinated carbon or additions to the ethynyl (B1212043) group.

Theoretical calculations, typically employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction. This map helps in identifying the lowest energy path from reactants to products. A key aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

For instance, in the synthesis of related thiazole derivatives, computational methods have been used to understand the cyclization steps and the influence of different catalysts. semanticscholar.org While no specific transition state analysis for this compound is publicly available, a hypothetical study could investigate the mechanism of its synthesis or its potential metabolic pathways if it were a candidate for a biologically active molecule.

Solvent Effects Modeling (e.g., Conductor-like Polarizable Continuum Model - CPCM)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models have been developed to account for these solvent effects. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The application of CPCM to this compound would allow for the calculation of its properties, such as conformational energies and reaction energetics, in different solvent environments. This is crucial for comparing theoretical predictions with experimental data, which are almost always obtained in solution. For example, the solubility of the compound, a key physical property, is influenced by its polarity, which can be modeled using CPCM. nih.gov

Spectroscopic Property Predictions (e.g., Time-Dependent Density Functional Theory - TD-DFT for Electronic Transitions)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations could predict its UV-Vis spectrum, providing insights into its electronic structure. The calculations would identify the key molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This information is useful for understanding the compound's color (or lack thereof) and its photochemical stability.

While specific TD-DFT data for this compound is not available in the literature, a general expectation for a molecule with its conjugated system would be absorptions in the UV region. The exact position of these absorptions would be influenced by the chloro and ethynyl substituents.

Molecular Modeling and In Silico Studies (e.g., MOE Docking for binding affinity investigations)

Molecular modeling and in silico studies are central to modern drug discovery and materials science. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is frequently used to predict the binding of a small molecule, such as a drug candidate, to a protein target.

Software like the Molecular Operating Environment (MOE) can be used to perform docking studies. If this compound were to be investigated for its potential biological activity, docking studies would be a first step. A hypothetical study might involve docking this compound into the active site of a relevant enzyme to predict its binding affinity and mode of interaction. nih.gov The results of such a study are often presented in terms of a docking score, which estimates the binding free energy, and a visualization of the predicted binding pose, showing interactions like hydrogen bonds and hydrophobic contacts.

While no specific MOE docking studies for this compound have been published, research on other thiazole derivatives has demonstrated the utility of this approach in identifying potential inhibitors of various enzymes. nih.govnih.gov

Table of Predicted Properties for Thiazole Derivatives (Illustrative)

Since specific computational data for this compound is not available, the following table provides an illustrative example of the types of data that can be obtained from computational studies on related thiazole compounds.

Compound NameComputational MethodPredicted PropertyValueReference
Imidazole-thiazole hybridMolecular DockingBinding Interaction with GLY 209Hydrogen Bond nih.gov
Thiazole DerivativeMolecular DockingBinding Affinity (IC50)Varies nih.govnih.gov
bis-1,3,4-thiadiazoleTD-DFTMaximum Absorption Wavelength~350 nm (in chloroform) mdpi.com
8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govuni.lutriazolo[4,3-a]pyridineDFT (B3LYP/6-31G)HOMO-LUMO Energy Gap0.17985 Hartree mdpi.com

Research Applications and Derivative Development of 2 Chloro 5 Ethynyl 1,3 Thiazole

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of its functional groups allows 2-chloro-5-ethynyl-1,3-thiazole to participate in a variety of chemical transformations, making it a crucial starting material for the construction of diverse molecular architectures.

Building Block for Complex Heterocyclic Structures

The thiazole (B1198619) ring is a fundamental scaffold in many biologically active compounds and functional materials. nih.govossila.com this compound provides a ready-made thiazole core that can be further elaborated. The ethynyl (B1212043) group is particularly useful for participating in cycloaddition reactions and cross-coupling reactions, enabling the fusion of other ring systems onto the thiazole nucleus. This facilitates the synthesis of polycyclic and complex heterocyclic structures. nih.gov The chloro substituent at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular libraries. pharmaguideline.com

Precursor for Advanced Organic Materials

The electronic properties of the thiazole ring, combined with the extended conjugation provided by the ethynyl group, make this compound an attractive precursor for the synthesis of advanced organic materials. mdpi.com Derivatives of this compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic and photophysical properties of the final materials by modifying the substituents on the thiazole ring makes this a promising area of research.

Potential in Medicinal Chemistry Research

The thiazole nucleus is a common feature in many approved drugs, highlighting its importance as a pharmacophore. nih.govresearchgate.net The unique combination of functional groups in this compound makes it a valuable starting point for the design and synthesis of new investigational drug candidates.

Scaffold for Investigational Thiazole Derivatives with Diverse Pharmacological Research Areas

The thiazole scaffold is associated with a broad spectrum of pharmacological activities. researchgate.net By using this compound as a starting scaffold, medicinal chemists can synthesize and screen libraries of novel thiazole derivatives for a wide range of potential therapeutic applications. The reactivity of the chloro and ethynyl groups allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets. Research has explored thiazole derivatives for their potential anti-inflammatory, analgesic, antidiabetic, and anti-HIV activities, among others. mdpi.commdpi.com

Exploration of Derivatives for Anticancer Activity Research

Thiazole-containing compounds have emerged as a significant class of anticancer agents. nih.govnih.gov Several approved anticancer drugs, such as Dasatinib, incorporate a thiazole ring in their structure. nih.gov The this compound core provides a template for the development of new cytotoxic agents. Researchers can synthesize derivatives and evaluate their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.comresearchgate.net The exploration of these derivatives often involves targeting specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. nih.govmdpi.com

Below is a table of selected thiazole derivatives and their reported anticancer research activities:

Compound ClassCancer Cell Lines InvestigatedKey Findings
2,5-disubstituted 1,3,4-thiadiazolesHuman colon cancer HCT116Displayed cytotoxicity. nih.gov
1,3,4-thiadiazole derivativesBreast adenocarcinoma (MCF-7), Human hepatocellular carcinoma (HepG2)Exhibited a wide range of anticancer activity. nih.gov
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesLung cancer (A-549), Liver cancer (Bel7402), Intestine cancer (HCT-8)Some compounds displayed moderate to high inhibitory activity. researchgate.net
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesBreast cancer (MCF-7), Liver cancer (HepG2)Suppressed the growth of cancer cell lines. mdpi.com

Investigation of Derivatives for Antimicrobial Activity Research

The thiazole ring is a key component of many compounds with antimicrobial properties. nih.govmdpi.com The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound can be synthesized and screened for their activity against a variety of bacterial and fungal pathogens. mdpi.commdpi.comresearchgate.net The structural modifications enabled by the reactive handles of the parent compound allow for the optimization of antimicrobial potency and spectrum of activity. nih.gov

The following table summarizes research on the antimicrobial activity of some thiazole derivatives:

Compound SeriesTested MicroorganismsKey Findings
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosaAmino or 8-quinolinyl substituted compounds showed enhanced antimicrobial activity. nih.gov
1,3-thiazole and benzo[d]thiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus nigerSome derivatives displayed significant antibacterial and antifungal activity. nih.gov
Heteroaryl(aryl) thiazole derivativesMethicillin-resistant Staphylococcus aureus, P. aeruginosa, E. coliSome compounds showed higher potential than the reference drug ampicillin. mdpi.comresearchgate.net
Di- and trithiazole derivativesVarious bacteria and fungiDerivatives with di- and trithiazole rings displayed high activity, exceeding the standard antibiotic. mdpi.com

Studies on Derivatives for Anti-inflammatory and Analgesic Research

The thiazole nucleus is a prominent scaffold in the design of anti-inflammatory and analgesic agents. nih.govfabad.org.trsysrevpharm.orgresearchgate.net Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways and alleviate pain. The versatility of the thiazole ring allows for the synthesis of a wide range of derivatives with potential therapeutic applications. nih.gov

For instance, the fusion of an indole (B1671886) ring with an imidazole[2,1-b]thiazole has shown promise in creating potent anti-inflammatory compounds. rsc.org In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. rsc.org Several of these compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated RAW264.7 cells. rsc.org Notably, compound 13b from this series demonstrated the most potent anti-inflammatory activity. rsc.org

Furthermore, research into thiazole-substituted benzothiazole (B30560) derivatives has yielded compounds with significant anti-inflammatory and analgesic properties. nih.gov In a study, compound 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was identified as a particularly active compound, demonstrating superior anti-inflammatory effects compared to the reference drug at a 50 mg/kg dose. nih.gov

The development of thiazole derivatives as anti-inflammatory agents is an active area of research, with studies exploring their potential to target specific biological pathways involved in inflammation. fabad.org.tr

Table 1: Selected Thiazole Derivatives with Anti-inflammatory and Analgesic Activity

CompoundBiological ActivityKey Findings
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesAnti-inflammatoryEffectively inhibited the release of pro-inflammatory cytokines NO, IL-6, and TNF-α. rsc.org
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c)Anti-inflammatory and AnalgesicShowed more potent anti-inflammatory activity than the reference drug. nih.gov

Research into Derivatives for Antiviral and Antitubercular Applications

The thiazole scaffold is a key component in a number of clinically approved drugs and is recognized for its broad-spectrum antimicrobial activity. nih.gov Derivatives of this compound are being actively investigated for their potential as antiviral and antitubercular agents.

In the realm of antitubercular research, acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have shown promise. A study focused on the design and synthesis of these derivatives for evaluation against Mycobacterium tuberculosis. nih.gov The research found that derivatives with electron-withdrawing substituents exhibited inhibitory activity against the bacteria. nih.gov Specifically, out of 26 newly synthesized compounds, eight demonstrated 50–60% inhibition of Mycobacterium tuberculosis at a concentration of 50 μg/ml. nih.gov The most active compound from this series was a parent acetylene-containing thiosemicarbazone, which showed 74.58 ± 2.23% inhibition. nih.gov

Furthermore, novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and the influenza virus. nih.gov Among the synthesized compounds, 7a was a potent antitubercular agent with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, while compounds 7j and 7k also showed significant activity with MICs of 6.25 µg/mL. nih.gov In terms of antiviral activity against influenza A/Puerto Rico/8/34 (H1N1), compound 7l , which contains a thiophene (B33073) moiety, was the most active. nih.gov

The versatility of the thiazole ring continues to be exploited in the development of new antimicrobial agents to combat drug-resistant pathogens. fabad.org.tr

Table 2: Selected Thiazole Derivatives with Antiviral and Antitubercular Activity

Compound/Derivative SeriesTargetKey Findings
Acetylene containing 2-(2-hydrazinyl)thiazole derivativesMycobacterium tuberculosis8 out of 26 compounds showed 50-60% inhibition at 50 μg/ml. nih.gov
5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolinesMycobacterium tuberculosis and Influenza virusCompound 7a had a MIC of 3.12 µg/mL against M. tuberculosis. Compound 7l was the most active against influenza virus. nih.gov

Applications in Agrochemical Research and Development

The thiazole moiety is a crucial component in several commercially significant agricultural products used for pest control. wjrr.org

Synthesis of Novel Pesticides and Herbicides

Thiazole derivatives have been a focus of agrochemical research due to their potent fungicidal and insecticidal activities. sysrevpharm.orgresearchgate.net The fungicide Oxathiapiprolin, developed by DuPont, is a piperidinyl thiazole isoxazoline (B3343090) that targets the oxysterol binding protein in oomycetes. sysrevpharm.org This highlights the potential of the thiazole scaffold in developing new and effective crop protection agents.

Contribution to Neonicotinoid-Type Scaffolds

While direct evidence of this compound's contribution to neonicotinoid scaffolds is not explicitly detailed in the provided search results, the core structure of neonicotinoid insecticides often features a chlorothiazole ring. This structural similarity suggests that this compound could serve as a valuable intermediate in the synthesis and modification of neonicotinoid-type insecticides, potentially leading to the development of new analogs with improved properties.

Exploration in Materials Science

The unique electronic properties of the thiazole ring make it an attractive component for the development of advanced materials.

Precursors for Electron-Conducting Polymers

The ethynyl group in this compound makes it a suitable monomer for the synthesis of conjugated polymers. These polymers, which feature alternating single and multiple bonds, can exhibit electrical conductivity. The incorporation of the thiazole ring into the polymer backbone can influence its electronic and physical properties. Research in this area explores the synthesis of novel thiazole-containing polymers and their potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net

Future Research Directions and Outlook for 2 Chloro 5 Ethynyl 1,3 Thiazole

The unique structural features of 2-chloro-5-ethynyl-1,3-thiazole, namely the reactive chloro and ethynyl (B1212043) groups on a stable heterocyclic core, position it as a valuable building block for future chemical research. The outlook for this compound is promising, with potential advancements in its synthesis, functionalization, and application. Future research is expected to focus on unlocking its full potential through innovative and sustainable chemical strategies.

Q & A

Q. Advanced

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) .
  • Anticancer : NCI-60 cell line panel for cytotoxicity profiling.
  • Neuroactivity : Blood-brain barrier (BBB) permeability assays using MDCK-MDR1 cells.
    Data normalization to positive controls (e.g., doxorubicin for cytotoxicity) ensures reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.